CID 66587064

Description

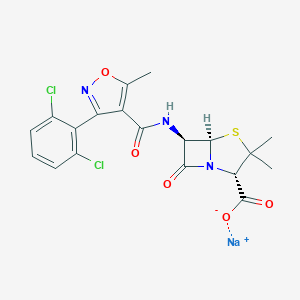

Structure

2D Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Dicloxacillin exerts a bactericidal action against penicillin-susceptible microorganisms during the state of active multiplication. All penicillins inhibit the biosynthesis of the bacterial cell wall. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, dicloxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that dicloxacillin interferes with an autolysin inhibitor. |

|---|---|

CAS No. |

343-55-5 |

Molecular Formula |

C19H17Cl2N3NaO5S |

Molecular Weight |

493.3 g/mol |

IUPAC Name |

sodium (2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C19H17Cl2N3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/t13-,14+,17-;/m1./s1 |

InChI Key |

NTVMGKBZFMYQHI-SLINCCQESA-N |

Isomeric SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na] |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na] |

Other CAS No. |

343-55-5 13412-64-1 |

physical_description |

Solid |

Pictograms |

Irritant; Health Hazard |

Related CAS |

3116-76-5 (Parent) |

solubility |

2.96e-02 g/L |

Synonyms |

Cilpen Dichloroxacillin Diclocil Dicloxaciclin Dicloxacillin Dicloxacillin Sodium Dicloxacillin, Monosodium Salt, Anhydrous Dicloxacillin, Monosodium Salt, Mono-Hydrate Dicloxacycline Dicloxsig Distaph Ditterolina Dycill Dynapen InfectoStaph Pathocil Posipen Sodium, Dicloxacillin |

Origin of Product |

United States |

Historical and Evolutionary Context of Dicloxacillin Sodium

Genesis within β-Lactam Antibiotic Development

The era of antibiotics commenced with the serendipitous discovery of penicillin by Scottish bacteriologist Alexander Fleming in 1928 biorxiv.orguomus.edu.iqmedscape.comnih.govunirioja.espatsnap.comdrugs.com. Fleming observed that a contaminant mold, Penicillium notatum (later reclassified as Penicillium rubens), inhibited the growth of Staphylococcus aureus cultures, leading him to name the active antibacterial substance "penicillin" in 1929 biorxiv.orguomus.edu.iqmedscape.comnih.govunirioja.espatsnap.comdrugs.com.

However, the therapeutic potential of penicillin was not fully realized until the efforts of Howard Florey, Ernst Chain, and their team at the University of Oxford in the late 1930s and early 1940s biorxiv.orguomus.edu.iqnih.govunirioja.es. This team developed methods for purifying and mass-producing penicillin, which proved critical during World War II, saving countless lives biorxiv.orgmedscape.com.

A crucial breakthrough in the evolution of penicillins was the determination of penicillin's chemical structure by Dorothy Hodgkin in 1945, which paved the way for chemical modifications biorxiv.orgunirioja.esdrugs.com. The subsequent isolation of 6-aminopenicillanic acid (6-APA) in a pure crystalline form in the late 1950s by scientists at Beecham was a monumental step, providing the core nucleus for the synthesis of various semisynthetic penicillins drugs.comrsc.orgresearchgate.netdrugbank.com. This allowed chemists to rationally design derivatives with improved pharmacokinetic properties, broader antibacterial spectra, and crucially, enhanced resistance to bacterial enzymes biorxiv.orgrsc.org.

All β-lactam antibiotics, including penicillins, share a common structural feature: a four-membered β-lactam ring medscape.compatsnap.comqmul.ac.ukresearchgate.netinnovareacademics.in. This ring is the active moiety responsible for their bactericidal action, which involves inhibiting bacterial cell wall synthesis by covalently binding to penicillin-binding proteins (PBPs) patsnap.comdrugs.comrsc.orgresearchgate.netinnovareacademics.insigmaaldrich.comnih.govwikipedia.orgnih.govnih.gov.

Dicloxacillin (B1670480) Sodium Discovery and Early Chemical Development

The emergence of bacterial resistance, particularly by Staphylococcus aureus producing penicillinase (a type of β-lactamase), necessitated the development of new penicillins capable of resisting enzymatic degradation. This led to the creation of the isoxazolyl penicillin series, which includes compounds like methicillin, oxacillin (B1211168), cloxacillin (B1194729), and dicloxacillin rsc.orgwikipedia.org.

Dicloxacillin sodium is a prominent member of this semisynthetic isoxazolyl penicillin series drugs.com. It was patented in 1961 and subsequently approved for medical use in 1968 wikipedia.orgebi.ac.uk. The early chemical development focused on introducing specific structural features to the 6-APA nucleus that would confer resistance to penicillinase while maintaining the antibacterial activity of the β-lactam ring. The incorporation of a bulky isoxazole (B147169) ring into the side chain of the penicillin molecule was a key design strategy uomus.edu.iq.

Further modifications involved the addition of halogen atoms. For instance, the substitution of chlorine atoms at the ortho positions on the phenyl ring attached to the isoxazole ring significantly enhanced the activity and stability of compounds like cloxacillin and dicloxacillin uomus.edu.iq.

Structural Evolution and Design Rationale for β-Lactamase Resistance

Bacterial resistance to β-lactam antibiotics predominantly arises from the production of β-lactamase enzymes, which hydrolyze the amide bond within the β-lactam ring, thereby inactivating the antibiotic biorxiv.orguomus.edu.iqmedscape.compatsnap.comqmul.ac.ukresearchgate.netinnovareacademics.innih.govnih.gov. The structural evolution of penicillins, particularly the development of dicloxacillin, directly addressed this challenge.

The key to dicloxacillin's resistance to β-lactamase lies in its unique side chain structure, specifically the presence of the 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl group drugs.comwikipedia.org. This bulky isoxazole moiety acts as a steric shield, preventing the penicillinase enzyme from accessing and hydrolyzing the critical β-lactam ring uomus.edu.iq. In methicillin, an earlier penicillinase-resistant compound, the steric protection was afforded by two methoxy (B1213986) groups uomus.edu.iq. The isoxazolyl penicillins, including dicloxacillin, advanced this concept by utilizing the steric hindrance provided by the 3-phenyl and 5-methyl groups, with the addition of chlorine atoms on the phenyl ring in dicloxacillin further augmenting this protective effect uomus.edu.iq.

Beyond steric hindrance, the isoxazolyl ring also imparts increased acid stability to the molecule due to its electron-withdrawing properties uomus.edu.iq. This chemical characteristic is crucial for oral administration, allowing dicloxacillin sodium to withstand the acidic environment of the stomach and be absorbed effectively uomus.edu.iqdrugs.com.

Chemical Synthesis and Derivatization Strategies for Dicloxacillin Sodium

Semisynthetic Pathways and Key Precursors

The synthesis of dicloxacillin (B1670480) sodium relies on a semisynthetic approach, meaning it starts with a naturally derived core structure that is then chemically modified. The key precursor for dicloxacillin, and indeed for many other semisynthetic penicillins, is 6-aminopenicillanic acid (6-APA) wikipedia.organglebiopharma.comnih.govwikipedia.org. 6-APA is itself obtained from natural penicillin G, typically through an enzymatic or chemical hydrolysis process that removes the side chain from penicillin G while preserving the β-lactam nucleus wikipedia.orgwikipedia.org.

Once 6-APA is obtained, the core synthesis of dicloxacillin involves the acylation of the amino group of 6-APA with a specific side chain. For dicloxacillin, this side chain is derived from 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride (also referred to as 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-formyl chloride or DICMIC chloride) google.comgoogleapis.comgoogle.com. This reaction forms the amide bond that characterizes the penicillin structure. The process often involves careful control of pH and temperature to optimize yield and purity google.com.

Key Precursors in Dicloxacillin Semisynthesis

| Compound Name | PubChem CID | Role |

| 6-Aminopenicillanic acid (6-APA) | 11082 | Core penicillin nucleus, derived from penicillin G wikipedia.orgnih.govwikipedia.org |

| 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride (DICMIC chloride) | (Not directly available, precursor for dicloxacillin side chain) | Acylating agent to form the dicloxacillin side chain google.comgoogleapis.comgoogle.com |

Industrial-Scale Synthetic Methodologies

Industrial production of dicloxacillin sodium typically involves a multi-step synthesis process, focusing on efficiency, yield, and purity. A common approach involves the reaction of 6-APA with the specific side chain precursor anglebiopharma.com. Patents describe processes for preparing isoxazolyl penicillin sodium salts, including dicloxacillin sodium, which involve forming an isoxazolyl penicillin acid solution (e.g., dicloxacillin acid) and then converting it to the sodium salt google.comgoogle.com.

One industrial method detailed in patents involves the acylation of 6-APA via silyl (B83357) intermediates. For instance, triethylamine (B128534) and urea (B33335) can be used in methylene (B1212753) chloride, followed by the addition of trimethylchlorosilane to activate 6-APA. Subsequently, 3-(2',6'-dichlorophenyl)-5-methyl-4-isoxazolyl chloride is added to carry out the acylation google.com. After the acylation reaction, the resulting dicloxacillin acid can be extracted and then reacted with a sodium salt, such as sodium 2-ethylhexanoate, to form dicloxacillin sodium google.comgoogle.com. Industrial processes often aim for in-situ preparation to avoid separate isolation and purification of intermediates like penicillin G and 6-APA, thereby enhancing cost-effectiveness and feasibility for large-scale production googleapis.com. Such processes often involve meticulous control of parameters like temperature and pH to ensure high yield and purity of the final product google.comgoogle.com.

Molecular Modifications and Structural Analogues

The chemical structure of dicloxacillin sodium is characterized by its penicillin nucleus (a 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid backbone) and a specific 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazolyl group attached to the side chain wikipedia.orggoogle.comnih.govdrugbank.com. This unique side chain is crucial for its resistance to β-lactamase enzymes and its acid stability wikipedia.orggoogle.comnih.govnps.org.au.

Structure-Activity Relationship (SAR) Studies on the Isoxazolyl Moiety

The presence of the isoxazolyl group in the side chain is a critical feature contributing to dicloxacillin's resistance to β-lactamase enzymes, also known as penicillinases wikipedia.orggoogle.comnews-medical.nettaylorandfrancis.comscitcentral.com. β-lactamases typically hydrolyze the β-lactam ring, deactivating the antibiotic google.comtaylorandfrancis.com. The bulky nature of the isoxazolyl group provides steric hindrance, preventing the β-lactamase enzymes from binding to and inactivating the β-lactam ring wikipedia.orgscitcentral.comuomus.edu.iq. This steric shielding mechanism is a key aspect of the Structure-Activity Relationship (SAR) for isoxazolyl penicillins.

Beyond steric effects, the isoxazolyl ring also exerts electron-withdrawing effects, which contribute to the molecule's acid stability google.comuomus.edu.iq. This acid stability allows dicloxacillin to be administered orally, as it can withstand the acidic conditions of the stomach, unlike some other penicillins nih.govnps.org.auuomus.edu.iqmedicines.org.au. SAR studies on isoxazolyl penicillins have shown that changes to this specific moiety can significantly impact both β-lactamase resistance and oral bioavailability google.comuomus.edu.iqresearchgate.net. The specific substituents on the phenyl ring (e.g., chlorine atoms in dicloxacillin) further enhance these properties.

Exploration of Novel Dicloxacillin Sodium Derivatives

Research into novel dicloxacillin sodium derivatives aims to improve its antibacterial spectrum, pharmacokinetic properties, or overcome emerging resistance mechanisms. This often involves modifying the isoxazolyl side chain or the penicillin nucleus. For example, similar isoxazolyl penicillins like oxacillin (B1211168), cloxacillin (B1194729), and flucloxacillin (B1213737) (which differ in the halogenation of the phenyl ring) have been developed, each with slight variations in their properties googleapis.comnews-medical.netresearchgate.net. These modifications typically focus on optimizing the steric and electronic properties of the side chain to enhance enzyme resistance and bioavailability. The synthesis of new 3,4,5-trisubstituted isoxazoles, which serve as precursors for these β-lactamase-resistant antibiotics, is an area of ongoing research researchgate.net.

Molecular and Biochemical Mechanism of Action of Dicloxacillin Sodium

Inhibition of Bacterial Cell Wall Biosynthesis

The fundamental mechanism of action for dicloxacillin (B1670480) sodium is the inhibition of bacterial cell wall synthesis. patsnap.comdrugs.com The bacterial cell wall is a critical structure, composed primarily of peptidoglycan, that maintains the cell's structural integrity and protects it from osmotic pressure. patsnap.comnbinno.com By disrupting the synthesis of this essential layer, dicloxacillin sodium weakens the cell wall, leading to cell lysis and bacterial death. nbinno.comnih.govmedicinenet.com This mechanism is selective for bacteria as human cells lack a cell wall. patsnap.com

The strength and rigidity of the bacterial cell wall are derived from the cross-linking of linear peptidoglycan polymer chains. wikipedia.orgnbinno.com Dicloxacillin sodium specifically targets and inhibits the final stage of peptidoglycan synthesis, which involves the cross-linking of these chains. wikipedia.orgnih.govthermofisher.com This inhibition is achieved by preventing the formation of pentaglycine (B1581309) cross-links between alanine (B10760859) and lysine (B10760008) residues, which are crucial for the structural integrity of the cell wall. toku-e.com The disruption of this process results in a compromised and weakened cell wall, rendering the bacterium susceptible to osmotic lysis. nbinno.comtoku-e.com

The molecular targets of dicloxacillin sodium, and all β-lactam antibiotics, are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). patsnap.compatsnap.comnih.gov These proteins are located on the inner membrane of the bacterial cell wall and are essential for the terminal steps of peptidoglycan biosynthesis, specifically the transpeptidation (cross-linking) reactions. nih.govtoku-e.compatsnap.com Dicloxacillin sodium contains a β-lactam ring in its structure, which is crucial for its antibacterial activity. patsnap.com This ring mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate, allowing the antibiotic to bind to the active site of PBPs. patsnap.com This binding is covalent and effectively inactivates the enzyme, halting the cross-linking process and leading to the inhibition of cell wall synthesis. patsnap.comnih.gov

Research has identified specific PBP targets for dicloxacillin in various bacteria. In Streptococcus pneumoniae, PBPs are critical for cell growth and division, making them key targets for β-lactam antibiotics. nih.gov Studies profiling the interaction of dicloxacillin with pneumococcal PBPs have yielded specific insights.

One study found that dicloxacillin exhibited a binding profile with specificity for PBP3 and PBP2x, and showed lower binding efficiency for PBP2a, PBP2b, and PBP1a/1b. nih.gov Another investigation into the in vivo interaction of β-lactams with PBPs in Streptococcus pneumoniae determined a different relative order of affinities for dicloxacillin. asm.org

| Study Finding | Primary PBP Targets | Lower Affinity PBP Targets | Source |

|---|---|---|---|

| Finding 1 | PBP3, PBP2x | PBP2a, PBP2b, PBP1a/1b | nih.gov |

| Finding 2 (Relative Affinity Order) | PBP1a > PBP2a > PBP1b > PBP2b > PBP3 | asm.org |

In other bacteria, such as Listeria monocytogenes, PBP3 has also been identified as a critical target. The development of resistance to dicloxacillin in this organism has been linked to PBP3 losing its strong affinity for the antibiotic. nih.gov

The efficacy of dicloxacillin sodium is related to its molecular structure. The presence of the isoxazolyl group on its side chain creates steric hindrance. wikipedia.org This structural feature is significant because it provides resistance against degradation by β-lactamase enzymes, which many resistant bacteria produce to inactivate penicillins. wikipedia.orgnbinno.comnbinno.com This allows dicloxacillin to maintain its structural integrity and effectively bind to PBPs even in the presence of these enzymes. wikipedia.orgnbinno.com

The interaction with PBPs is stereospecific, with the β-lactam ring forming a stable, covalent acyl-enzyme intermediate that effectively sequesters the PBP, preventing it from carrying out its function in cell wall synthesis. patsnap.com

Interaction with Penicillin-Binding Proteins (PBPs)

Role of Autolytic Enzymes in Bactericidal Action

While the primary action of dicloxacillin is the inhibition of cell wall synthesis, the ultimate bactericidal effect and cell lysis are often mediated by the bacterium's own autolytic enzymes, or autolysins. nih.gov These enzymes are involved in the normal processes of cell wall growth, remodeling, and separation. nih.gov

The bactericidal activity of dicloxacillin is linked to the dysregulation of these autolytic enzymes. nih.gov It is thought that under normal conditions, the activity of autolysins is tightly controlled by specific inhibitors. The damage to the cell wall initiated by the binding of dicloxacillin to PBPs may trigger the uncontrolled activity of these autolysins. It has been suggested that dicloxacillin may interfere with an autolysin inhibitor, leading to the degradation of the already weakened cell wall and culminating in cell lysis. nih.gov Evidence from studies on the related antibiotic oxacillin (B1211168) in Staphylococcus aureus supports the hypothesis that these hydrolytic enzymes are required to augment the initial cell wall damage, leading to a bactericidal outcome. nih.gov

Spectrum of In Vitro Antibacterial Activity (Mechanistic Perspective)

Dicloxacillin sodium is a narrow-spectrum, semi-synthetic antibiotic belonging to the penicillin class. wikipedia.orgtoku-e.com Its bactericidal action is directed primarily against susceptible Gram-positive bacteria. patsnap.comnbinno.com The core of its mechanism lies in the inhibition of bacterial cell wall biosynthesis during the active multiplication phase. drugbank.comdrugs.com Like other β-lactam antibiotics, dicloxacillin contains a characteristic β-lactam ring essential for its antimicrobial activity. patsnap.com It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final step of peptidoglycan synthesis. toku-e.compatsnap.compatsnap.comnih.gov Peptidoglycan provides structural integrity to the bacterial cell wall. patsnap.comnbinno.com By binding to PBPs, dicloxacillin inhibits the transpeptidation process that creates cross-links between the linear peptidoglycan polymer chains. wikipedia.orgglobalrx.comnbinno.com This disruption leads to the formation of a weakened and defective cell wall, rendering the bacterium susceptible to osmotic lysis and subsequent cell death. patsnap.comnbinno.comnbinno.com

A key feature of dicloxacillin's molecular structure is its resistance to hydrolysis by a variety of β-lactamase enzymes, including penicillinases, which are produced by certain bacteria to inactivate many common penicillins. patsnap.comdrugbank.comnih.govnbinno.com The presence of an isoxazolyl group on the side chain provides steric hindrance, protecting the β-lactam ring from enzymatic degradation. wikipedia.org This allows dicloxacillin to remain effective against penicillinase-producing strains, particularly staphylococci, that are resistant to other penicillins like penicillin G. nbinno.comnbinno.comnursing.com

Gram-Positive Bacterial Susceptibility

Dicloxacillin sodium demonstrates potent in vitro activity against a range of Gram-positive bacteria, which is its primary clinical application. patsnap.comnbinno.com Its efficacy is particularly notable against penicillinase-producing strains of Staphylococcus aureus, which are a common cause of infections and are resistant to many other penicillins. wikipedia.orgnbinno.comnbinno.comnbinno.com The antibiotic is also effective against non-penicillinase-producing strains of S. aureus and other staphylococcal species such as S. epidermidis. drugs.com

The mechanistic basis for this high susceptibility is the effective inhibition of peptidoglycan cross-linking in the thick cell walls characteristic of Gram-positive organisms. wikipedia.orgglobalrx.com In addition to staphylococci, dicloxacillin is active against various streptococcal species, including Streptococcus pyogenes (Group A β-hemolytic streptococci) and Streptococcus agalactiae (Group B streptococci). drugs.com Research has also documented its activity against Diplococcus pneumoniae. toku-e.com The susceptibility of these organisms can be quantified by their Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible bacterial growth.

| Bacterial Species | General Susceptibility | Representative MIC Values (µg/mL) | Mechanism Notes |

|---|---|---|---|

| Staphylococcus aureus (Penicillinase-producing) | Highly Susceptible | Data not available in provided sources | Resistant to β-lactamase degradation, allowing effective binding to PBPs. nbinno.comnbinno.comnbinno.com |

| Staphylococcus epidermidis | Susceptible | Data not available in provided sources | Effective inhibition of cell wall synthesis. drugs.com |

| Streptococcus pyogenes | Susceptible | Data not available in provided sources | Inhibits peptidoglycan cross-linking. drugs.com |

| Diplococcus pneumoniae (Streptococcus pneumoniae) | Susceptible | 0.02 - 6.3 toku-e.com | Binds to PBPs, disrupting cell wall integrity. toku-e.com |

Gram-Negative Bacterial Considerations

The activity of dicloxacillin sodium against Gram-negative bacteria is generally poor and not clinically reliable. patsnap.comdrugs.com The fundamental mechanistic reason for this lack of efficacy is the structural difference in the cell envelope of Gram-negative organisms. These bacteria possess a thin inner peptidoglycan layer that is covered by an outer membrane composed of lipopolysaccharides, phospholipids, and proteins. This outer membrane acts as a formidable permeability barrier, effectively preventing β-lactam antibiotics like dicloxacillin from reaching their PBP targets located in the periplasmic space between the inner and outer membranes. patsnap.com

While some sources mention in vitro activity against both Gram-positive and Gram-negative bacteria, this is a broad characterization, and more specific data indicates it is generally inactive against Gram-negative bacilli. drugbank.comnih.govdrugs.com For instance, the MIC values for Haemophilus influenzae, a Gram-negative bacterium, are significantly higher than those for susceptible Gram-positive organisms, indicating a low level of susceptibility. toku-e.com Therefore, dicloxacillin is not considered a therapeutic option for infections caused by most Gram-negative pathogens. patsnap.com

| Bacterial Species | General Susceptibility | Representative MIC Values (µg/mL) | Mechanism Notes |

|---|---|---|---|

| Gram-Negative Bacilli (General) | Generally Resistant | Data not available in provided sources | The outer membrane acts as a permeability barrier, preventing the drug from reaching its PBP targets. patsnap.comdrugs.com |

| Haemophilus influenzae | Poorly Susceptible | 6.3 - 25 toku-e.com | High MIC values indicate low susceptibility, likely due to the outer membrane barrier and potentially less efficient PBP binding. toku-e.com |

Aerobic and Anaerobic Organism Responses

The primary spectrum of dicloxacillin sodium covers aerobic Gram-positive organisms, particularly cocci like Staphylococcus and Streptococcus species. drugs.com Its effectiveness is well-established against these common aerobic pathogens.

The activity of dicloxacillin against anaerobic bacteria is limited. patsnap.com Several sources state that the drug is generally inactive against anaerobes. patsnap.comdrugs.com While some broad-spectrum penicillins have activity against certain anaerobic bacteria, dicloxacillin's narrow spectrum is primarily focused on the aforementioned aerobic Gram-positive bacteria. patsnap.com The reasons for this limited activity may include poor penetration into anaerobic environments or a lower affinity for the PBPs of common anaerobic pathogens. For infections where anaerobic bacteria are suspected, other antimicrobial agents with a more reliable anaerobic spectrum are typically selected. youtube.com

Molecular Basis of Bacterial Resistance to Dicloxacillin Sodium

β-Lactamase-Mediated Hydrolysis Resistance

β-Lactamases are a diverse group of enzymes produced by bacteria that confer resistance to β-lactam antibiotics by hydrolyzing the amide bond of the β-lactam ring, rendering the antibiotic ineffective frontiersin.orgnih.gov. Dicloxacillin (B1670480) sodium, however, is a penicillinase-resistant penicillin, meaning it maintains its activity even in the presence of these enzymes wikipedia.orgbionity.comselleckchem.compatsnap.comtargetmol.comdrugbank.comsigmaaldrich.comnih.govnih.govresearchgate.netrpicorp.com. This inherent stability against β-lactamase hydrolysis is a key characteristic distinguishing it from many earlier penicillin derivatives wikipedia.orgbionity.comselleckchem.com.

The stability of dicloxacillin sodium against β-lactamase-mediated hydrolysis is attributed to specific structural features. The presence of an isoxazolyl group on the side chain of the penicillin nucleus plays a crucial role in conferring this resistance wikipedia.orgbionity.comselleckchem.comnih.govresearchgate.net. This isoxazolyl group creates significant steric hindrance, making the β-lactam ring less accessible to the active site of β-lactamase enzymes wikipedia.orgbionity.comselleckchem.comnih.govresearchgate.net. Consequently, dicloxacillin can effectively bind to penicillin-binding proteins (PBPs) and inhibit peptidoglycan crosslinking without being hydrolyzed or inactivated by β-lactamases wikipedia.orgbionity.comselleckchem.com.

Dicloxacillin is highly stable against hydrolysis by various β-lactamases, including penicillinases (also known as β-lactamase enzymes) bionity.comtargetmol.comdrugbank.comnih.gov. This stability makes it an effective treatment for infections caused by Staphylococcus aureus strains that produce penicillinase wikipedia.orgbionity.comselleckchem.compatsnap.comtargetmol.comdrugs.com. Furthermore, research indicates that dicloxacillin is stable against hydrolysis by cephalosporinases and extended-spectrum β-lactamases (ESBLs) drugbank.comnih.gov. ESBLs are broader-spectrum β-lactamases capable of hydrolyzing penicillins, first-, second-, and third-generation cephalosporins, and monobactams nih.gov. The inherent resistance of dicloxacillin to these enzyme classes underscores its utility in combating a wider range of resistant pathogens compared to penicillin-susceptible β-lactams.

Table 1: Dicloxacillin Sodium's Stability Against β-Lactamase Classes

| β-Lactamase Class | Effect on Dicloxacillin Sodium | Source |

| Penicillinases | Stable against hydrolysis | wikipedia.orgbionity.comselleckchem.compatsnap.comtargetmol.comdrugs.comdrugbank.comsigmaaldrich.comnih.govnih.govresearchgate.netrpicorp.com |

| Cephalosporinases | Stable against hydrolysis | drugbank.comnih.gov |

| Extended-Spectrum β-Lactamases (ESBLs) | Stable against hydrolysis | drugbank.comnih.gov |

Altered Penicillin-Binding Protein (PBP) Mechanisms

Penicillin-binding proteins (PBPs) are crucial bacterial enzymes responsible for the final stages of cell wall synthesis, including the polymerization of glycan strands and the cross-linking of peptidoglycan chains patsnap.comdrugbank.comsigmaaldrich.comfrontiersin.orgnih.govplos.org. β-Lactam antibiotics, including dicloxacillin, exert their bactericidal effect by binding to and inhibiting these PBPs, thereby disrupting cell wall synthesis and leading to bacterial lysis patsnap.comdrugbank.comsigmaaldrich.comfrontiersin.orgnih.gov. Bacterial resistance can emerge through alterations in these PBPs, which reduce the antibiotic's affinity for its target site frontiersin.orgnih.govplos.orgwikipedia.org.

A prominent example of resistance through altered PBPs is observed in Methicillin-Resistant Staphylococcus aureus (MRSA) wikipedia.orgbionity.comgavinpublishers.comasm.orgnih.govresearchgate.netbibliomed.orgresearchgate.netnih.govfrontiersin.orgonehealthjournal.org. MRSA strains acquire the mecA gene, which encodes for an alternative PBP known as PBP2a (also referred to as PBP2') gavinpublishers.comasm.orgnih.govresearchgate.netbibliomed.orgresearchgate.netnih.govonehealthjournal.org. Unlike the native PBPs, PBP2a has a significantly low affinity for β-lactam antibiotics, including dicloxacillin gavinpublishers.comasm.orgnih.govbibliomed.orgresearchgate.netnih.gov. This low affinity allows PBP2a to continue catalyzing peptidoglycan cross-linking and cell wall synthesis even in the presence of β-lactam antibiotics, effectively circumventing their inhibitory action gavinpublishers.com. Consequently, while dicloxacillin is effective against penicillinase-producing S. aureus, it is generally ineffective against MRSA strains due to this altered PBP mechanism wikipedia.orgbionity.comdrugs.comgavinpublishers.comasm.orgbibliomed.orgresearchgate.net. MRSA exhibits cross-resistance to virtually all β-lactam antibiotics as a result of PBP2a production nih.gov.

Efflux Pump Mechanisms

Efflux pumps are integral membrane proteins in bacteria that actively transport various antimicrobial agents, including antibiotics, out of the bacterial cell cytoplasm, thereby maintaining a low intracellular concentration of the drug oup.comnih.govmdpi.comacs.orgnih.govexplorationpub.com. This active extrusion mechanism is a significant contributor to both intrinsic and acquired multidrug resistance in various bacterial species oup.comnih.govmdpi.comacs.orgnih.govexplorationpub.com. There are six known classes or families of bacterial multidrug resistance (MDR) efflux pumps, categorized by their structure and energy source acs.org. While efflux pumps are a general and well-documented mechanism of antibiotic resistance across various classes of antimicrobials, specific detailed research findings on efflux pump mechanisms contributing solely to dicloxacillin sodium resistance were not explicitly detailed in the provided search results. However, it is a recognized general mechanism by which bacteria can resist antibiotics.

Genetic Determinants of Resistance

Bacterial resistance to dicloxacillin sodium and other β-lactam antibiotics is intricately linked to specific genetic determinants. The primary genetic basis for β-lactamase-mediated resistance is the blaZ gene, which encodes for β-lactamase enzymes nih.govresearchgate.net. For resistance conferred by altered PBPs, the key determinant is the mecA gene gavinpublishers.comasm.orgnih.govresearchgate.netresearchgate.netnih.govfrontiersin.orgonehealthjournal.org. The mecA gene, responsible for producing the low-affinity PBP2a, is typically found within a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec) asm.orgnih.govresearchgate.netnih.govfrontiersin.orgonehealthjournal.org. SCCmec elements are capable of transferring between bacterial species and often carry other resistance determinants, contributing to multidrug resistance nih.govfrontiersin.orgonehealthjournal.org.

The expression of both blaZ and mecA genes is under transcriptional control by specific regulatory systems. For instance, the bla and mec gene clusters encode homologous repressors (BlaI and MecI, respectively) and sensor inducers (BlaR1 and MecR1, respectively) that detect β-lactams and regulate gene expression nih.govnih.gov. Beyond these primary resistance genes, other chromosomal factors can modulate resistance. For example, mutations in genes encoding RNA polymerase subunits, such as rpoB or rpoC, have been associated with increased resistance properties in MRSA whiterose.ac.uk. These genetic mechanisms collectively enable bacteria to evade the antibacterial action of dicloxacillin sodium.

Table 2: Key Genetic Determinants of Dicloxacillin Resistance

| Resistance Mechanism | Primary Gene(s) | Encoded Product(s) | Location of Gene(s) | Associated Organism(s) |

| β-Lactamase-mediated hydrolysis | blaZ | β-Lactamase enzyme | Chromosomal or plasmid | Staphylococcus aureus, etc. |

| Altered Penicillin-Binding Protein | mecA | PBP2a (altered PBP) | Staphylococcal Cassette Chromosome mec (SCCmec) | Methicillin-Resistant Staphylococcus aureus (MRSA) |

| Regulation of Resistance | blaI, blaR1 | Repressor (BlaI), Sensor Inducer (BlaR1) | Associated with blaZ gene cluster | Staphylococcus aureus, etc. |

| Regulation of Resistance | mecI, mecR1 | Repressor (MecI), Sensor Inducer (MecR1) | Associated with mecA gene cluster | Methicillin-Resistant Staphylococcus aureus (MRSA) |

| Enhanced Resistance Phenotype | rpoB, rpoC | RNA polymerase subunits | Chromosomal | MRSA |

Advanced Analytical Methodologies and Quality Assurance of Dicloxacillin Sodium

Spectrophotometric Techniques for Quantitative Determination

Spectrophotometric methods are widely utilized for the quantitative determination of dicloxacillin (B1670480) sodium due to their simplicity, cost-effectiveness, and sensitivity ijptjournal.comijrpc.comajrconline.orgimpactfactor.org. These techniques rely on the interaction of light with the substance, providing characteristic absorption patterns that can be used for identification and quantification.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Direct UV-Vis spectrophotometry is a common and validated method for the estimation of dicloxacillin sodium in bulk drug and pharmaceutical formulations researchgate.netijptjournal.com. This method involves measuring the absorbance of an aqueous or methanolic solution of dicloxacillin sodium at its characteristic maximum absorption wavelengths. Studies have reported maximum absorbance wavelengths (λmax) for dicloxacillin sodium at approximately 274 nm or 273.6 nm, with another absorption maximum observed at 283 nm researchgate.netijptjournal.commedigraphic.comajrconline.org.

A simple UV-spectrophotometric method using methanol (B129727):water (1:1) as a solvent has been developed for the simultaneous estimation of amoxicillin (B794) trihydrate and dicloxacillin sodium, with dicloxacillin sodium measured at 274 nm. This method showed linearity for dicloxacillin within the range of 10-50 µg/ml ajrconline.org. Another validated UV spectrophotometric method utilized distilled water as a solvent, finding a maximum absorbance at 273.60 nm and linearity over the range of 100-500 µg/ml with a correlation coefficient (r²) of 0.999 researchgate.net. The limits of detection (LOD) and quantification (LOQ) for this method were reported as 6.9623 µg/ml and 21.0980 µg/ml, respectively researchgate.net.

For quality control of dicloxacillin sodium in capsules, a direct UV spectrophotometry method based on the determination of an aqueous solution at 274 nm has been developed and validated, proving to be specific, linear, accurate, and precise within the 80-120% range medigraphic.comresearchgate.net. Similarly, a method using 1M urea (B33335) solution as a solvent for simultaneous estimation of cefpodoxime (B17579) proxetil and dicloxacillin sodium by UV spectroscopy established a detection wavelength of 210 nm for dicloxacillin sodium, with linearity observed in the concentration range of 5-30 µg/ml and a correlation coefficient of 0.9998 impactfactor.org.

Here is a summary of typical UV-Vis spectrophotometric parameters for Dicloxacillin Sodium:

| Parameter | Value | Reference |

| Maximum Absorbance (λmax) | 273.60 nm / 274 nm | researchgate.netijptjournal.commedigraphic.com |

| Solvent | Double distilled water, Methanol:water (1:1), 1M Urea | researchgate.netijptjournal.comajrconline.orgimpactfactor.org |

| Linearity Range | 5-25 µg/ml, 10-50 µg/ml, 100-500 µg/ml, 5-30 µg/ml | researchgate.netijptjournal.comajrconline.orgimpactfactor.org |

| Correlation Coefficient (r²) | 0.99569, 0.999, 0.9998 | researchgate.netijptjournal.comimpactfactor.org |

| LOD | 0.516682 µg/ml, 6.9623 µg/ml | researchgate.netijptjournal.com |

| LOQ | 1.565703 µg/ml, 21.0980 µg/ml | researchgate.netijptjournal.com |

Dual Wavelength and Derivative Spectrophotometry

Dual wavelength spectrophotometry is a technique employed for the simultaneous determination of two components in a mixture by measuring the absorbance difference at two specific wavelengths where the interfering component has the same absorbance, or where the absorbance difference is directly proportional to the concentration of the component of interest neliti.comijpda.orgresearchgate.net. For dicloxacillin sodium, this method has been applied in combination with cefixime (B193813), utilizing wavelengths of 271.8 nm and 218.4 nm in methanol. Regression analysis indicated good correlation in the concentration range of 3-16 µg/ml neliti.comijpda.org. Another dual wavelength method for dicloxacillin in binary mixtures with amoxicillin selected wavelengths at 223.6 nm and 237 nm researchgate.nettandfonline.com.

Derivative spectrophotometry enhances the resolution of overlapping spectra, allowing for the quantification of components in complex mixtures. Second-derivative spectrophotometry, particularly the "zero-crossing" technique, has been used for determining binary mixtures of dicloxacillin sodium and ampicillin (B1664943) sodium, which exhibit closely overlapping absorption spectra capes.gov.brnih.gov. This method is rapid, simple, and non-destructive, yielding linear calibration graphs with high correlation coefficients (r = 0.9999) for concentrations up to 60 µg/mL for each antibiotic capes.gov.brnih.gov. Detection limits were calculated to be 0.29 µg/mL for dicloxacillin sodium capes.gov.brnih.gov. First-order derivative spectrophotometry has also been developed for the simultaneous estimation of cefpodoxime proxetil and dicloxacillin sodium, with dicloxacillin sodium quantified at its zero-crossing point of 237.2 nm. This method showed linearity in the concentration range of 50-200 µg/ml arastirmax.com.

Oxidative Coupling Reactions in Spectrophotometric Assays

Oxidative coupling reactions form the basis of some spectrophotometric assays for dicloxacillin sodium, leading to the production of colored species that can be quantified. One such method involves the oxidative coupling of dicloxacillin with 3-methylbenzthiazolinone-2-hydrazone (MBTH) reagent in the presence of ferric chloride ijrpc.com. This reaction forms an apple green chromogen with an absorption maximum at 595 nm. The Beer-Lambert law showed good correlation in the concentration range of 10-80 μg/ml, with a regression coefficient of 0.998, indicating its applicability for routine analysis in pure and pharmaceutical dosage forms ijrpc.com. While a specific method for dicloxacillin using the Folin-Ciocalteu reagent via oxidative coupling was not directly found in the provided snippets, the principle of oxidative coupling for forming quantifiable colored products is established for similar compounds researchgate.netugm.ac.id.

Chromatographic Separation and Detection Methods

Chromatographic techniques offer superior separation capabilities, making them invaluable for the analysis of dicloxacillin sodium, especially in complex matrices and for impurity profiling.

High-Performance Liquid Chromatography (HPLC) and LC-MS

High-Performance Liquid Chromatography (HPLC) is a widely used and highly sensitive method for the quantitative determination of dicloxacillin sodium in various matrices, including pharmaceutical preparations and biological samples like plasma jocpr.comsphinxsai.comoup.comresearchgate.netscispace.com. Reversed-phase HPLC (RP-HPLC) is a common mode, typically employing C18 columns.

Several RP-HPLC methods have been developed and validated for dicloxacillin sodium:

A method for simultaneous determination of cefixime trihydrate and dicloxacillin sodium in combined tablet dosage forms used a Purospher BDS C18 column (25 cm × 4.6 mm id, 5 µm particle size). The mobile phase consisted of methanol:0.01 M phosphate (B84403) buffer (75 + 25, v/v) adjusted to pH 3 with glacial acetic acid, delivered at a flow rate of 1.0 mL/min. Detection was performed at 227 nm, with separation completed within 10 minutes. Linearity for dicloxacillin sodium was observed over a concentration range of 5-25 µg/mL oup.com.

Another RP-HPLC method for simultaneous estimation of cefpodoxime proxetil and dicloxacillin sodium in tablets utilized an Inertsil C18 ODS column (4.6 x 250mm, 5µm) with a mobile phase of methanol and water (50:50, v/v) at a flow rate of 1.0 ml/min. Detection was carried out using a PDA detector at 290 nm. Retention time for dicloxacillin sodium was approximately 2.9 minutes ajpsonline.comajpaonline.comajpaonline.com.

A sensitive HPLC method for dicloxacillin in human plasma employed a HiQ sil C18 HS column with a mobile phase of methanol:phosphate buffer 0.01M (pH 3.0, adjusted with glacial acetic acid) (70:30, v/v) at 1ml/min. Detection was at 227nm, with a retention time of 7.7 minutes for dicloxacillin. This method, using simple protein precipitation for sample preparation, showed linearity in the range of 10-18 µg/ml and a mean recovery of 98.98% sphinxsai.com.

An LC method for dicloxacillin in plasma employed a Spherisorb C18 (5 µm) column, with methanol - 0.05 M phosphate buffer, pH 4.7 (75:25; v/v) as mobile phase, and UV detection at 220 nm. This method had a sensitivity of 0.5 µg/ml researchgate.netresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS methods offer enhanced selectivity and sensitivity, particularly useful for complex matrices and trace analysis researchgate.netscispace.comresearchgate.netnih.gov. A novel LC-MS method for simultaneous analysis of amoxicillin trihydrate, dicloxacillin sodium, and 6-aminopenicillanic acid (an official impurity) was developed. This method utilized a C18 column (3.5 µm ps, 100 mm × 4.6 mm id) with acetonitrile:water (65:35 by volume) as a mobile phase, achieving separation within 4 minutes. Quantitative analysis was performed using a single quadrupole mass spectrometer operating with electrospray ionization, selected ion monitoring, and negative mode. The retention time for dicloxacillin was 3.50 minutes, and the method was validated in a linear range of 2–35 µg/mL for dicloxacillin researchgate.netnih.gov.

Here is a summary of typical HPLC and LC-MS parameters for Dicloxacillin Sodium:

| Parameter | HPLC Method 1 oup.com | HPLC Method 2 sphinxsai.com | HPLC Method 3 ajpsonline.comajpaonline.comajpaonline.com | LC-MS Method researchgate.netnih.gov |

| Column Type | Purospher BDS C18 (25 cm x 4.6 mm id, 5 µm) | HiQ sil C18 HS | Inertsil C18 ODS (4.6 x 250mm, 5µm) | C18 (3.5 µm ps, 100 mm x 4.6 mm id) |

| Mobile Phase | Methanol:0.01M Phosphate Buffer (75:25, pH 3) | Methanol:0.01M Phosphate Buffer (70:30, pH 3) | Methanol:Water (50:50, v/v) | Acetonitrile:Water (65:35, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | - |

| Detection Wavelength | 227 nm | 227 nm | 290 nm | - |

| Detection Mode | UV | UV | PDA | Electrospray Ionization, Selected Ion Monitoring, Negative Mode |

| Retention Time (Dicloxacillin) | - | 7.7 min | 2.9 min | 3.50 min |

| Linearity Range | 5-25 µg/mL | 10-18 µg/mL | - | 2-35 µg/mL |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a validated and sensitive method for the determination of dicloxacillin sodium, often employed for its simplicity and efficiency. An HPTLC method for dicloxacillin determination in simulated urine involved using aluminum-backed silica (B1680970) gel 60 F254 plates as the stationary phase jocpr.comresearchgate.netresearchgate.net. The mobile phase was a mixture of Toluene:methanol:Triethylamine (B128534) (4:6:0.5% v/v/v), with detection performed at 227 nm. This method showed linearity in the range of 200-1000 ng/band, with a retention factor (Rf) for dicloxacillin at 0.80. The mean recovery was found to be 93.31% jocpr.comresearchgate.net.

Another HPTLC method for simultaneous determination of cefixime trihydrate and dicloxacillin sodium in bulk and combined pharmaceutical dosage forms utilized TLC aluminum plates precoated with silica gel 60F254. The mobile phase consisted of Toluene: Methanol: Triethylamine (4:6:0.7). Densitometric analysis was carried out at 229 nm. Dicloxacillin sodium showed a compact spot at an Rf of 0.80 ± 0.03. The method demonstrated a linear relationship in the concentration range of 500-4000 ng/band for dicloxacillin sodium, with percentage recovery between 100-101.51% researchgate.netrjptonline.org.

Here is a summary of typical HPTLC parameters for Dicloxacillin Sodium:

| Parameter | HPTLC Method 1 jocpr.comresearchgate.net | HPTLC Method 2 researchgate.netrjptonline.org |

| Stationary Phase | Silica gel 60 F254 | Silica gel 60F254 |

| Mobile Phase | Toluene:Methanol:Triethylamine (4:6:0.5% v/v/v) | Toluene:Methanol:Triethylamine (4:6:0.7) |

| Detection Wavelength | 227 nm | 229 nm |

| Retention Factor (Rf) | 0.80 | 0.80 ± 0.03 |

| Linearity Range | 200-1000 ng/band | 500-4000 ng/band |

| Mean Recovery | 93.31% | 100-101.51% |

Method Validation Parameters and Quality Control Standards

Method validation is a critical process in pharmaceutical analysis, designed to confirm that an analytical procedure is suitable for its intended purpose mims.comnih.gov. This involves evaluating key performance characteristics of the method, typically following guidelines set by regulatory bodies such as the International Council for Harmonisation (ICH). The validation parameters for Dicloxacillin sodium include linearity, precision, accuracy, specificity, selectivity, and stability mims.comnih.govncats.io. Adherence to these standards ensures the reliability, accuracy, and precision of analytical results for quality control and assurance.

Linearity and Calibration Range Assessment

Linearity refers to the ability of an analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range indiamart.comctdbase.org. The calibration range defines the interval within which this linear relationship holds true. Various studies have established linearity for Dicloxacillin sodium across different analytical techniques.

Table 1: Linearity and Calibration Range of Dicloxacillin Sodium across Different Analytical Methods

| Analytical Method | Detection Wavelength (nm) | Calibration Range (µg/mL) | Correlation Coefficient (R²) | Citation |

| UV Spectrophotometry | 274 | 5 - 25 | 0.99569 | wikipedia.org |

| UV Spectrophotometry | 273.60 | 100 - 500 | 0.999 | wikipedia.org |

| UV Spectrophotometry | 595 | 10 - 80 | 0.998 | ctdbase.org |

| UV Spectrophotometry | 210 | 5 - 30 | 0.9998 | indiamart.com |

| Dual Wavelength UV | 271.8 / 218.4 | 3 - 16 | High correlation | liverpool.ac.uk |

| LC-MS/MS (Plasma) | Not specified | 0.1808 - 72.32 | ≥0.9991 | wikipedia.orgncats.io |

| LC-MS/MS (Urine) | Not specified | 0.9288 - 928.8, 461.1 - 7377.0 | ≥0.9991 | wikipedia.orgncats.io |

| RP-HPLC | 227 | 5 - 25 | 0.99 - 1.0 | nih.gov |

| RP-HPLC | Not specified | 5 - 25 | 0.999 | nih.gov |

| RP-HPLC | 235 | 5 - 50 | 0.9987 | researchgate.net |

| HPTLC | 227 | 200 - 1000 ng/band | >0.99 | pharmaffiliates.com |

For instance, a UV spectrophotometric method showed linearity for Dicloxacillin sodium in the concentration range of 5 - 25 µg/mL at 274 nm with a correlation coefficient of 0.99569 wikipedia.org. Another UV method achieved linearity from 100 - 500 µg/mL at 273.60 nm, demonstrating a strong correlation coefficient of 0.999 wikipedia.org. For LC-MS/MS methods, linearity has been observed over broad ranges, such as 0.9288 - 928.8 µg/mL and 461.1 - 7377.0 µg/mL in urine samples, with R² values typically greater than or equal to 0.9991 wikipedia.orgncats.io. RP-HPLC methods have also shown excellent linearity, with concentration ranges like 5 - 25 µg/mL and R² values between 0.99 and 1.0 nih.govnih.gov.

Precision and Accuracy Evaluation

Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions indiamart.comctdbase.org. It is often expressed as Relative Standard Deviation (%RSD). Accuracy refers to the closeness of agreement between the test result and the accepted true value indiamart.comctdbase.org. This is commonly assessed through recovery studies.

Table 2: Precision and Accuracy Data for Dicloxacillin Sodium Analytical Methods

| Analytical Method | Precision (Intraday %RSD) | Precision (Interday %RSD) | Accuracy (% Recovery) (Range) | Citation |

| UV Spectrophotometry | 0.1209 | 0.3264 | 97.24–99.62 | wikipedia.org |

| UV Spectrophotometry | 0.4351 | 0.7977 | 100.85 | wikipedia.org |

| UV Spectrophotometry | 0.6127 | Not specified | 99-100.3 | ctdbase.org |

| UV Spectrophotometry | Not specified | Not specified | 99.195-100.37 | indiamart.com |

| Dual Wavelength UV | Not specified | 0.82 | 100.59 ± 0.43 | liverpool.ac.uk |

| LC-MS/MS (Urine) | ≤3.77 | ≤6.52 | 94.02–108.13 (Intraday), 95.86–106.55 (Interday) | wikipedia.orgncats.io |

| LC-MS/MS (Batch) | ≤10.83 | Not specified | 89.18%–106.40% | wikipedia.orgncats.io |

| RP-HPLC | <2.0 | <2.0 | Not specified | nih.gov |

| RP-HPLC | 0.2516 - 1.4603 | 0.2823 - 3.3567 | Not specified | mims.com |

| HPTLC | Not specified | Not specified | 93.31 | pharmaffiliates.com |

For UV spectrophotometric methods, intraday precision values for Dicloxacillin sodium have been reported as low as 0.1209% RSD, with interday precision at 0.3264% RSD wikipedia.org. Another UV method reported 0.4351% RSD for intraday and 0.7977% RSD for interday precision, coupled with an accuracy of 100.85% recovery wikipedia.org. Recovery studies for various UV methods have consistently shown high accuracy, ranging from 97.24% to 100.37% ctdbase.orgwikipedia.orgindiamart.com. For LC-MS/MS methods, intraday and interday precisions (as %RSD) were found to be ≤3.77% and ≤6.52% respectively for urine samples, with recovery rates ranging from 94.02% to 108.13% for intraday and 95.86% to 106.55% for interday analysis wikipedia.orgncats.io. RP-HPLC methods also demonstrate good precision, with RSD values often less than 2.0% for both intraday and interday analyses mims.comnih.gov. HPTLC methods have shown a mean recovery of 93.31% for Dicloxacillin pharmaffiliates.com.

Specificity and Selectivity Profiling

Specificity and selectivity are crucial validation parameters, ensuring that the analytical method accurately measures only the analyte of interest without interference from other components present in the sample, such as excipients, impurities, or degradation products nih.govpharmaffiliates.com. For Dicloxacillin sodium, UV spectrophotometric methods have demonstrated specificity by yielding transparent solutions from finished formulations and showing no interference from excipients nih.govliverpool.ac.uk. Stability-indicating methods, particularly those utilizing techniques like HPLC, are developed to separate the drug from its degradation products, thereby confirming the selectivity of the method researchgate.net. This ensures that the measured concentration specifically pertains to the intact drug mims.com.

Stability Testing (Chemical Degradation)

Stability testing is performed to understand how the quality of a drug substance or drug product varies with time under the influence of various environmental factors such as temperature, humidity, and light indiamart.com. For Dicloxacillin sodium, forced degradation studies are carried out under stress conditions including hydrolysis (acid, base), oxidation, photolysis, and thermal degradation wikipedia.org. These studies reveal that Dicloxacillin sodium experiences major degradation under alkaline, thermal, and oxidative conditions, while remaining relatively stable under other stress conditions wikipedia.org.

Degradation products of Dicloxacillin sodium have been identified and characterized. Common degradation products include penicilloic acid of dicloxacillin (molecular weight 487) and penilloic acid of dicloxacillin (molecular weight 443) pharmaffiliates.comexportersindia.com. Other identified impurities or degradation products include Dicloxacillin Penicillamide, N-Acetylated penicilloic acid of Dicloxacillin, and DCMICAA adduct of Dicloxacillin penicilloic acid exportersindia.comjkchemical.comncats.io. Dicloxacillin sodium is known to degrade gradually upon exposure to humid atmospheres and at higher temperatures. Furthermore, degradation occurs more rapidly when the drug is repackaged into unit dose polypropylene (B1209903) oral syringes compared to its storage in the manufacturer's original container. Studies on reconstituted oral suspensions show stability for no longer than 7 days under ambient conditions, 10 days refrigerated, and 21 days frozen.

Purity Assessment Methodologies

Purity assessment methodologies for Dicloxacillin sodium primarily involve analytical techniques capable of quantifying the main compound and identifying/quantifying any impurities or degradation products. HPLC and UV spectrophotometry are commonly employed for this purpose ctdbase.org. The purity of Dicloxacillin sodium in bulk drug and pharmaceutical dosage forms is often assessed as a percentage of its label claim, with reported values around 99.995% for capsule formulations and 100.45% for raw material using UV spectrophotometry wikipedia.org.

Impurity profiling, a critical aspect of purity assessment, involves the identification and characterization of unknown impurities and degradation products ncats.io. Techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry), preparative HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass spectroscopy, and Infrared (IR) spectroscopy are utilized for this comprehensive characterization ncats.io. Reference standards for known impurities of Dicloxacillin are also available and used in quality control and stability studies.

Environmental Chemistry and Degradation Pathways of Dicloxacillin Sodium

Hydrolytic Degradation Kinetics in Aqueous Environments

Dicloxacillin (B1670480) sodium exhibits pH-dependent stability in aqueous solutions. Research indicates that the compound is most stable within a pH range of 5.5 to 6.5 pharmacylibrary.comull.es. The degradation kinetics of dicloxacillin in aqueous solutions generally follow pseudo-first-order kinetics ull.esresearchgate.net. Studies investigating degradation rates across various pH levels have revealed a characteristic U-shaped log kobs-pH profile, signifying the influence of both specific acid and specific base catalysis on its breakdown researchgate.net. For instance, in acidic media (pH 1-3), the hydrolysis process leads to the formation of dicloxacillenic acids, which can be observed through changes in UV absorption spectra, specifically a decrease at 227 nm and the emergence of a new peak at 350 nm ull.es.

While hydrolysis is a known degradation pathway, it is not typically considered a predominant environmental fate process for dicloxacillin under common environmental pH conditions, which typically range from pH 5 to 9 nih.gov. This is attributed to the absence of readily hydrolyzable functional groups that would make it highly susceptible to hydrolysis within this range nih.gov. However, it is noted that amide hydrolysis can contribute to the acidic degradation of β-lactam antibiotics such such as dicloxacillin ajrconline.org.

Photodegradation Studies and Mechanisms

Dicloxacillin contains chromophores, chemical groups capable of absorbing light, which absorb at wavelengths greater than 290 nm. This characteristic suggests that the compound may be susceptible to direct photolysis when exposed to sunlight nih.gov. Forced degradation studies have provided insights into its photolytic behavior. Significant degradation of dicloxacillin sodium has been observed under exposure to UV light at a wavelength of 254 nm researchgate.net. In contrast, the compound demonstrated comparative stability when subjected to UV light at 365 nm researchgate.net. Another study reported a relatively limited degradation of 4.72% for dicloxacillin under broader photolytic conditions, including exposure to 1.2 million lux hours of fluorescent light and 200 W/m² of UV light over approximately seven days tandfonline.com.

Biodegradation Pathways in Natural Systems

Specific microbial agents, including consortia and isolated bacterial and fungal strains, have shown high efficacy in degrading dicloxacillin. A microbial consortium comprising Pseudomonas aeruginosa, Citrobacter freundii, Klebsiella pneumoniae, and Escherichia coli achieved complete removal of 40 mg dm⁻³ of dicloxacillin from hospital wastewater in less than four hours researchgate.netresearchgate.net. While Pseudomonas aeruginosa alone also led to complete degradation, it required a longer period, exceeding 50 hours researchgate.netproquest.com. Additionally, the fungal species Leptosphaerulina sp. demonstrated the capacity to completely degrade 19 mg/L of dicloxacillin in eight days in flask experiments, primarily through the enzymatic action of laccase and peroxidase frontiersin.orgencyclopedia.pub.

The biodegradation process of dicloxacillin often involves the opening of its β-lactam ring, which can lead to the formation of slightly alkaline by-product compounds icontrolpollution.com. Activated sludge processes, a common biological wastewater treatment method, have demonstrated high removal rates for dicloxacillin, reaching up to 99% in pharmaceutical wastewater treatment icontrolpollution.com.

Table 1: Examples of Dicloxacillin Biodegradation by Microbial Action

| Microbial Agent(s) | Dicloxacillin Concentration | Time to Complete Degradation | Removal Efficiency | Reference |

| Microbial Consortium (P. aeruginosa, C. freundii, K. pneumoniae, E. coli) | 40 mg dm⁻³ | < 4 hours | 100% | researchgate.netresearchgate.net |

| Pseudomonas aeruginosa | 40 mg dm⁻³ | > 50 hours | 100% | researchgate.netproquest.com |

| Leptosphaerulina sp. (fungus) | 19 mg/L | 8 days | 100% | frontiersin.orgencyclopedia.pub |

| Activated Sludge Process | 119.4 mg/L (initial) | Not specified | ~99% | icontrolpollution.com |

Sorption and Mobility in Environmental Matrices

Dicloxacillin is predicted to exhibit low mobility in soil environments, a characteristic supported by its estimated organic carbon-water (B12546825) partition coefficient (Koc) of 1060 nih.gov. In aquatic systems, based on this estimated Koc value, it is expected to adsorb to suspended solids and sediment nih.gov. Dicloxacillin's pKa of 2.8 indicates that it exists almost entirely in its anionic form within typical environmental pH ranges (pH 5-9) nih.gov. Anions generally exhibit weaker adsorption to soils containing organic carbon and clay compared to their neutral counterparts nih.gov.

Sorption studies using tannin, a bioadsorbent derived from Terminalia catappa L. leaves, have shown effectiveness in removing dicloxacillin from pharmaceutical wastewater. A maximum adsorption capacity of 17.28 mg/g was achieved at an optimal pH of 6.0 with a contact time of 24 hours microbiologyjournal.orgnih.gov. The adsorption capacity of dicloxacillin on tannins is influenced by pH, increasing as the pH of the solution rises from 2.0 to 6.0 nih.govrsc.org. This phenomenon is attributed to the increased ionization of phenolic hydroxyl ions present in tannin at higher pH values, which enhances the binding affinity rsc.org. However, a decrease in removal efficiency has been observed at pH values exceeding 6 rsc.org. The biosorption process of dicloxacillin onto Terminalia catappa L. biomass is best described by the Langmuir isotherm model and pseudo-second-order kinetics, suggesting a monolayer adsorption mechanism on a homogeneous surface nih.gov.

Table 2: Sorption Characteristics of Dicloxacillin on Biomass Adsorbents

| Adsorbent | Optimal pH | Maximum Adsorption Capacity / Removal Efficiency | Contact Time | Reference |

| Tannin from Terminalia catappa L. leaves | 6.0 | 17.28 mg/g | 24 hours | microbiologyjournal.orgnih.gov |

| Indian almond leaf biomass (T. catappa L.) | 6.0 | 86.93% removal (at 20 mg/L initial conc.) | 24 hours | nih.govresearchgate.net |

Emerging Research Areas and Unexplored Dimensions of Dicloxacillin Sodium Chemistry

Novel Synthetic Approaches and Green Chemistry Principles

The chemical synthesis of dicloxacillin (B1670480), a semi-synthetic penicillin, traditionally involves the acylation of 6-aminopenicillanic acid (6-APA). The core structure, 6-APA, is reacted with a derivative of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid to form the final molecule. nih.govgoogle.com One patented method for a related intermediate, 2,6-dichlorotoluene, involves a multi-step process starting from 2-methyl-3-chloroaniline. google.com

In line with global efforts toward sustainable development, the pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. pfizer.comresearchgate.net These principles focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.comnih.gov For dicloxacillin synthesis, this translates into several potential areas of innovation:

Alternative Solvents: A significant portion of waste in pharmaceutical synthesis comes from traditional organic solvents, which can be toxic and environmentally harmful. jddhs.com Research is focused on replacing these with greener alternatives such as water, supercritical fluids, or bio-based solvents. mdpi.com

Catalysis: The use of catalytic processes, including biocatalysis (using enzymes) and heterogeneous catalysis, can lead to more efficient reactions with less waste compared to stoichiometric reagents. researchgate.net This approach can improve the atom economy of the synthesis, maximizing the incorporation of starting materials into the final product. nih.gov

Process Optimization: Modern techniques like continuous flow processing offer significant advantages over traditional batch manufacturing by reducing reaction times, improving heat management, and increasing product purity. unh.edu

While specific green synthesis routes for dicloxacillin sodium are not yet widely published, the application of these established green chemistry principles represents a critical area for future research and development. researchgate.net

Chemical Strategies to Combat Evolving Resistance Mechanisms

Dicloxacillin's chemical structure, specifically the bulky isoxazolyl side chain, provides steric hindrance that protects its β-lactam ring from degradation by many staphylococcal β-lactamase enzymes. nbinno.compatsnap.com This inherent resistance is a key feature of its mechanism of action. patsnap.com However, the evolution of bacteria has led to formidable resistance mechanisms, most notably the expression of altered Penicillin-Binding Proteins (PBPs), such as PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA), which have a low affinity for β-lactam antibiotics. wikipedia.orgnih.gov

To counteract this, several chemical strategies are being explored:

β-Lactamase Inhibitors: A primary strategy involves co-administering dicloxacillin with a β-lactamase inhibitor. ftloscience.com Molecules like clavulanate potassium and sulbactam (B1307) are structurally similar to β-lactams and act as "suicide inhibitors" by binding irreversibly to the β-lactamase enzyme, thereby protecting dicloxacillin from hydrolysis and restoring its efficacy. ftloscience.comnih.gov

Adjuvant Therapies: Another approach is the use of non-antibiotic adjuvants that can re-sensitize resistant bacteria to existing drugs. Research has shown that the antipsychotic phenothiazine, thioridazine, can suppress the resistance of MRSA to dicloxacillin. nih.gov It appears to work by reducing the transcription of genes involved in the resistance response, including the mecA gene that codes for PBP2a. nih.gov

Structural Modifications: Medicinal chemists are exploring modifications to the penicillin scaffold itself. The goal is to design new derivatives that can either evade existing resistance mechanisms or possess novel mechanisms of action, though this remains a formidable challenge. nih.gov

These combination and adjuvant strategies represent a shift from monotherapy towards a more dynamic, multi-pronged chemical assault on resistant bacteria. slideshare.net

Mechanistic Investigations of Drug-Drug Interactions (Chemical Induction of Enzymes/Transporters)

Recent research has revealed that dicloxacillin is a significant inducer of key enzymes and transporters involved in drug metabolism, providing a chemical basis for previously observed drug-drug interactions, such as its effect on warfarin. nih.govrsyd.dk This induction is primarily mediated through the activation of the nuclear hormone receptor PXR (pregnane X receptor). nih.govrsyd.dkresearchgate.net

Clinical and in vitro studies have demonstrated that dicloxacillin is a clinically relevant inducer of the cytochrome P450 enzymes CYP2C9, CYP2C19, and CYP3A4. nih.govnih.gov

In Vivo Evidence: A clinical study in healthy volunteers showed that 10 days of treatment with dicloxacillin significantly reduced the plasma concentrations of probe drugs metabolized by these enzymes. nih.govnih.gov For example, the area under the plasma concentration-time curve (AUC) was reduced for omeprazole (B731) (a CYP2C19 substrate), tolbutamide (B1681337) (a CYP2C9 substrate), and midazolam (a CYP3A4 substrate). nih.gov

In Vitro Mechanism: Experiments using cryopreserved primary human hepatocytes confirmed that dicloxacillin causes a dose-dependent increase in the mRNA expression and activity of these CYP enzymes. nih.govnih.gov This effect is attributed to its activation of the PXR. nih.gov Studies in 3D spheroid primary human hepatocytes further quantified this induction, showing a maximal induction of CYP3A4 mRNA of 4.9-fold and CYP2C9 mRNA of 1.7-fold. antonpottegaard.dk

Table 1: Effect of Dicloxacillin Treatment on CYP Enzyme Substrates (In Vivo)

Data sourced from a clinical pharmacokinetic study. nih.gov

Table 2: Induction of CYP Enzymes by Dicloxacillin (In Vitro, 3D Spheroid PHH)

Data from studies on 3D spheroid primary human hepatocytes (PHH). antonpottegaard.dk

In addition to CYP enzymes, dicloxacillin has been identified as an inducer of P-glycoprotein (P-gp, ABCB1), an important efflux transporter. nih.govresearchgate.net P-gp induction is also believed to be regulated by PXR. researchgate.netresearchgate.net A recent study demonstrated that dicloxacillin increases the expression of intestinal P-gp. nih.govresearchgate.net This was confirmed in vitro using intestinal cells (LS174T) and in vivo by showing that dicloxacillin treatment reduced the oral absorption of dabigatran, a known P-gp substrate. nih.govresearchgate.net This mechanism can significantly reduce the bioavailability of co-administered drugs that are substrates of P-gp.

Development of Advanced Formulation Chemistry

Research into the formulation of dicloxacillin sodium has primarily focused on creating novel dosage forms, such as floating tablets, to modify its release profile. rroij.com However, the field of advanced formulation chemistry, which involves altering the molecule itself to improve physicochemical properties, remains a relatively unexplored area. The compound is used as a sodium salt monohydrate, which confers free solubility in water and methanol (B129727), a crucial property for a therapeutic agent. who.int

Future research could explore the creation of novel chemical entities based on the dicloxacillin scaffold, such as:

Prodrugs: Designing prodrugs that can improve absorption, reduce gastrointestinal side effects, or target specific tissues.

Co-crystals: Engineering co-crystals with other molecules to enhance properties like solubility, stability, and bioavailability.

These chemical modifications, distinct from simple dosage formulation, represent an opportunity to fundamentally improve the therapeutic profile of dicloxacillin.

Application in Chemical Biology Research (e.g., as a PBP probe)

The mechanism of action of dicloxacillin—covalent inhibition of Penicillin-Binding Proteins (PBPs)—makes it a valuable tool in chemical biology for studying bacterial cell wall synthesis. patsnap.comnih.gov PBPs are essential enzymes for the final steps of peptidoglycan synthesis, and understanding their individual roles is critical for developing new antibiotics. nih.gov

Dicloxacillin is used as a chemical probe in competitive binding assays to determine the PBP selectivity profile of other compounds. nih.gov In these experiments, bacterial cells are incubated with the test compound, and then a fluorescently labeled penicillin derivative (like Bocillin-FL) is added. nih.gov The fluorescent probe binds to any PBPs not already inhibited by the test compound. By analyzing the resulting fluorescent bands on a gel, researchers can determine which PBPs are targeted by the unlabeled compound. nih.gov

Studies in Streptococcus pneumoniae have used this method to characterize dicloxacillin's own binding profile, revealing that it is co-selective for PBP2x and PBP3. nih.gov This application as a selective PBP inhibitor allows researchers to probe the specific functions of these proteins in bacterial growth and division, aiding in the discovery of new antibiotic targets.

Identification of Research Gaps in Dicloxacillin Sodium Chemical Space

Despite its long-standing use in clinical practice, the chemical space of dicloxacillin sodium is not fully explored, presenting numerous opportunities for further research and development. A thorough analysis of the existing literature reveals several key areas where deeper investigation could lead to novel applications, improved therapeutic properties, and a more comprehensive understanding of its chemical behavior. These research gaps span from fundamental solid-state chemistry to the development of advanced drug delivery systems and new therapeutic paradigms.

A significant underexplored area is the solid-state chemistry of dicloxacillin sodium, particularly in the realms of polymorphism and cocrystal engineering. While the stable monoclinic form is well-documented, a comprehensive screening for other polymorphic forms or pseudopolymorphs under various crystallization conditions is lacking. The discovery of new polymorphs could have profound implications for the drug's physicochemical properties, including its solubility, dissolution rate, and stability, potentially leading to improved formulations. Furthermore, the systematic exploration of dicloxacillin sodium cocrystals with pharmaceutically acceptable coformers remains a nascent field. ijsra.netresearchgate.netnih.gov The formation of cocrystals can offer a strategy to enhance the drug's properties without altering its intrinsic molecular structure.

Another promising yet underexplored dimension is the coordination chemistry of dicloxacillin sodium with various metal ions. Preliminary studies have shown that dicloxacillin can form complexes with transition metals like iron, cobalt, nickel, and copper, where it acts as a monoanionic ligand. nih.gov These metal complexes could exhibit novel biological activities, modified pharmacokinetic profiles, or even synergistic antimicrobial effects. A systematic investigation into the synthesis, characterization, and biological evaluation of a wider range of dicloxacillin-metal complexes is a clear research gap. nih.govgoogle.com Such studies could potentially lead to the development of new metallodrugs with unique therapeutic applications beyond its current use.

The application of nanotechnology to create novel drug delivery systems for dicloxacillin sodium is another area ripe for exploration. While the concept of nano-drug delivery systems is well-established for many antibiotics, its specific application to dicloxacillin sodium is not extensively reported. nih.govnih.gov Research into encapsulating dicloxacillin sodium within nanoparticles, liposomes, or nanogels could address challenges such as poor solubility, short half-life, and targeted delivery to infection sites. These advanced formulations could potentially enhance bioavailability, reduce dosing frequency, and minimize systemic side effects.

Furthermore, a deeper understanding of the degradation pathways and kinetics of dicloxacillin sodium presents another research frontier. While general degradation in the presence of humidity and heat is known, detailed mechanistic studies and kinetic modeling of its degradation under various pharmaceutically relevant conditions are not thoroughly investigated. who.intresearchgate.netslideshare.netnih.gov Identifying and characterizing all degradation products is crucial for ensuring the safety and efficacy of its pharmaceutical formulations. Advanced computational chemistry techniques could be employed to predict degradation pathways and understand the electronic structure's role in its stability, offering insights for the rational design of more stable derivatives. ijirset.com

The following table provides a structured overview of the identified research gaps in the chemical space of dicloxacillin sodium, highlighting the potential impact of addressing these unexplored areas.

| Research Gap Area | Specific Unexplored Dimensions | Potential Impact |

| Solid-State Chemistry | - Comprehensive polymorphic screening.- Systematic investigation of cocrystal formation with various coformers.- Study of pseudopolymorphism. | - Improved solubility and dissolution rates.- Enhanced stability and bioavailability.- Development of novel formulations with tailored properties. |

| Coordination Chemistry | - Synthesis and characterization of a wider range of metal complexes (e.g., with zinc, manganese).- Evaluation of the biological activity of these complexes.- Investigation of their structure-activity relationships. | - Discovery of new therapeutic agents with unique mechanisms of action.- Potential for synergistic antimicrobial effects.- Development of novel metallodrugs. |

| Nanotechnology and Drug Delivery | - Development and characterization of dicloxacillin sodium-loaded nanoparticles, liposomes, and nanogels.- In-vitro and in-vivo evaluation of these nanoformulations for targeted delivery and controlled release. | - Enhanced bioavailability and therapeutic efficacy.- Reduced dosing frequency and side effects.- Improved treatment of deep-seated or persistent infections. |

| Degradation Chemistry and Kinetics | - Detailed mechanistic studies of degradation pathways under various stress conditions.- Comprehensive identification and characterization of all degradation products.- Development of robust kinetic models for predicting shelf-life.- Application of computational methods to understand degradation mechanisms. | - Improved formulation stability and shelf-life.- Enhanced safety profile of the drug product.- Rational design of more stable derivatives. |

Addressing these research gaps through focused and systematic investigation will undoubtedly expand the chemical and therapeutic horizons of dicloxacillin sodium, potentially unlocking new applications and improving its clinical utility.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of dicloxacillin sodium that influence its pharmacokinetic behavior?

- Answer : Dicloxacillin sodium’s pharmacokinetics are shaped by its LogP (2.13), water solubility, and protein binding (97.9% bound to albumin) . These properties affect absorption (peak serum concentrations: 10–17 µg/mL at 1–1.5 hours post-dose) and tissue distribution. Researchers should prioritize in vitro assays that account for protein binding to avoid overestimating free drug concentrations in pharmacokinetic/pharmacodynamic (PK/PD) models.

Q. How can reverse-phase high-performance liquid chromatography (RP-HPLC) be validated for quantifying dicloxacillin sodium in pharmaceutical formulations?

- Answer : Use a Hypersil C18 column (250 mm × 4.6 mm, 10 µm) with a mobile phase of methanol and phosphate buffer (52:48, pH 5.0) at 1.0 mL/min flow rate. Validate linearity (50–500 µg/mL, r ≥ 0.9999), precision (RSD < 1%), and recovery (99.92–100.2%) using spiked samples . Include system suitability tests (e.g., tailing factor < 2) to ensure reproducibility.

Q. What experimental criteria are essential for assessing dicloxacillin sodium’s in vitro antibacterial activity?

- Answer : Follow CLSI/FDA guidelines for minimum inhibitory concentration (MIC) testing. Use agar dilution or broth microdilution with standardized inoculum (5 × 10⁵ CFU/mL) and quality control strains (e.g., Staphylococcus aureus ATCC 29213). Report MIC50/90 values and compare results with historical data to identify resistance trends .

Advanced Research Questions